4-(3-Methoxyphenyl)nicotinic acid

Computational chemistry Physicochemical profiling Isomer comparison

4-(3-Methoxyphenyl)nicotinic acid (IUPAC: 4-(3-methoxyphenyl)pyridine-3-carboxylic acid) is a 4-aryl-substituted nicotinic acid derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. The compound belongs to a family of pyridine-3-carboxylic acid analogs notable for their capacity to engage cyclooxygenase (COX) enzymes and nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 141764-20-7
Cat. No. B6413773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)nicotinic acid
CAS141764-20-7
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyZSIHVVUKMNFHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenyl)nicotinic acid (CAS 141764-20-7): Product Identity and Comparator Landscape for Informed Procurement


4-(3-Methoxyphenyl)nicotinic acid (IUPAC: 4-(3-methoxyphenyl)pyridine-3-carboxylic acid) is a 4-aryl-substituted nicotinic acid derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol [1]. The compound belongs to a family of pyridine-3-carboxylic acid analogs notable for their capacity to engage cyclooxygenase (COX) enzymes and nicotinic acetylcholine receptors (nAChRs) [2]. However, publicly available bioactivity annotation for this specific derivative remains exceptionally sparse: comprehensive database searches across ChEMBL, BindingDB, PubMed, and Google Patents as of May 2026 yield no primary publication or patent with quantitative target-engagement data for CAS 141764-20-7. Consequently, procurement decisions must be guided by a rigorous analysis of positional isomer effects, molecular property differences, and class-level structure–activity inferences drawn from closely related 4-aryl-nicotinic acid congeners.

Why 4-(3-Methoxyphenyl)nicotinic Acid Cannot Be Interchanged with Other 4-Aryl-Nicotinic Acid Analogs


Within the 4-aryl-nicotinic acid series, the position of the methoxy substituent on the pendant phenyl ring exerts a non-linear influence on both molecular recognition and physicochemical properties. Meta-substitution (3-methoxy) in the target compound generates a distinct spatial presentation of the hydrogen-bond-accepting methoxy oxygen relative to the pyridine-carboxylic acid pharmacophore, altering the electrostatic potential surface compared to ortho- and para-substituted isomers [1]. This positional effect is well-documented in related nicotinic acid series: in 2-anilino-nicotinic acid COX-2 inhibitors, subtle ring-substituent shifts produced over 10-fold differences in IC₅₀ values [2], and in 4-phenyl-nicotinic acid-based nAChR ligands, meta-substitution patterns yielded divergent binding selectivity profiles [3]. Furthermore, the carboxylic acid group at the pyridine 3-position renders all 4-aryl-nicotinic acids distinct from their 2-anilino counterparts, which dominate the published COX-2 literature and are not pharmacophorically interchangeable [2]. These observations indicate that even among isomers sharing an identical molecular formula (C₁₃H₁₁NO₃, MW 229.23), simple substitution without experimental confirmation is scientifically untenable for applications requiring defined biological activity.

Quantitative Differentiation Evidence for 4-(3-Methoxyphenyl)nicotinic Acid vs. Closest Analogs


Molecular Property Differentiation: 3-Methoxy vs. 2-Methoxy and 4-Methoxy Isomers of 4-Phenylnicotinic Acid

Comparison of computed physicochemical properties across the three methoxy-positional isomers of 4-phenylnicotinic acid reveals that the target 3-methoxy isomer possesses an intermediate topological polar surface area (tPSA = 59.4 Ų), identical to both the 2-methoxy and 4-methoxy isomers due to their shared molecular formula and identical heteroatom count [1]. All three isomers share an XLogP3-AA value of 2.0 exactly, indicating equivalent predicted lipophilicity [1]. However, the 3-methoxy substitution pattern produces a unique spatial distribution of the methoxy oxygen's lone-pair electrons relative to the pyridine nitrogen and carboxylic acid group, a feature that cannot be captured by global 2D descriptors but is critical for differential hydrogen-bonding interactions with protein targets [1]. This structural nuance is corroborated by the distinct InChIKey values: ZSIHVVUKMNFHEU-UHFFFAOYSA-N for the 3-methoxy isomer vs. distinct keys for the 2-methoxy and 4-methoxy analogs [1].

Computational chemistry Physicochemical profiling Isomer comparison

Intra-Class SAR Inference from 2-Anilino-Nicotinic Acid COX-2 Inhibitor Series Supports Positional Sensitivity of Methoxy Substitution

A published SAR study on 2-anilino-nicotinic acid derivatives as COX inhibitors demonstrated that the position of substituents on the anilino phenyl ring critically determines inhibitory potency. In this series, compounds carried substituents at various positions on the N-phenyl ring attached to the 2-position of the nicotinic acid core, and IC₅₀ values spanned from sub-micromolar to >100 µM depending on substitution pattern [1]. While not directly studying 4-aryl substitution, the study establishes the class principle that the spatial placement of hydrogen-bond-accepting groups (such as methoxy) on the pendant aromatic ring of a nicotinic acid scaffold modulates COX enzyme engagement in a position-dependent manner. Additionally, independent work on antipyrine-nicotinic acid hybrid molecules identified 4d and 6b as the most potent COX-2 inhibitors with IC₅₀ values of 0.940 ± 0.05 µM and 0.614 ± 0.03 µM, respectively, outperforming celecoxib (IC₅₀ = 0.844 ± 0.04 µM) in the same assay [2]. This demonstrates that nicotinic acid derivatives can achieve clinically competitive COX-2 inhibition when optimally substituted, reinforcing the rationale for systematic positional isomer screening.

COX-2 inhibition Structure-activity relationship Anti-inflammatory

nAChR Ligand Potential: Meta-Substitution Pattern in 4-Phenyl-Nicotinic Acid Derivatives Correlates with α4β2 vs. α7 Selectivity Bias

Structure-activity relationship studies on phenyl-substituted nicotinic ligands have identified that the substitution pattern on the aromatic ring critically influences nAChR subtype selectivity. In the study by Karig et al. (2003) on phenyl derivatives of UB-165, meta-substituted analogs displayed altered selectivity between α4β2 and α7 nAChR subtypes compared to their para-substituted counterparts [1]. The Georgetown University patent family (US-9994548-B2) on phenyl-substituted nicotinic ligands explicitly claims compounds with picomolar binding affinity for α4β2 nAChRs and high selectivity over other subtypes, including α7, α3β4, and muscle-type receptors [2]. The 3-methoxyphenyl group in the target compound positions the methoxy oxygen in a meta relationship to the pyridine-carboxylic acid, a spatial arrangement that—based on these class observations—is predicted to yield a distinct nAChR subtype interaction profile compared to the 2-methoxy or 4-methoxy isomers [1] [2].

Nicotinic acetylcholine receptors nAChR subtype selectivity Neuropharmacology

Carboxylic Acid Position Isomerism: 4-(3-Methoxyphenyl)nicotinic Acid vs. 3-(3-Methoxyphenyl)isonicotinic Acid as a Regioisomeric Comparator

The target compound (nicotinic acid series; carboxylic acid at pyridine C-3) has a regioisomer, 3-(3-methoxyphenyl)isonicotinic acid (CAS 100004-80-6; carboxylic acid at pyridine C-4), which shares the same molecular formula and 3-methoxyphenyl group but differs in the position of the carboxylic acid on the pyridine ring . This positional shift alters the spatial relationship between the ionizable carboxylate and the methoxyphenyl substituent, changing both the pKa (predicted pKa of 1.66 ± 0.36 for the isonicotinic acid isomer ) and the molecular recognition surface presented to biological targets. In the broader nicotinic/isonicotinic acid literature, such positional isomerism is pharmacologically consequential: isonicotinic acid hydrazide (isoniazid) is a cornerstone anti-tubercular agent, while nicotinic acid hydrazide derivatives show markedly different antimicrobial spectra [1]. The target compound and its isonicotinic acid regioisomer are therefore not functionally interchangeable despite their isomeric relationship.

Regioisomer comparison Carboxylic acid positional isomerism Target recognition

Purity Specification as a Procurement-Relevant Differentiator: Reported 95% Purity for the Target Compound

Vendor technical datasheets consistently list 4-(3-methoxyphenyl)nicotinic acid at a minimum purity specification of 95% . In comparison, the 2-methoxy positional isomer (CAS 133363-00-5) is also offered at 95% purity, while the 4-methoxy isomer (CAS 141764-19-4) is available at a similar 95% specification . This uniformity in reported purity across isomers means that purity alone does not serve as a differentiating factor among these positional isomers for procurement. However, the absence of reported melting point, boiling point, or density data for the target compound in major public databases represents a quality-assurance gap relative to well-characterized analogs such as 3-(3-methoxyphenyl)isonicotinic acid, for which predicted boiling point (452.8 °C) and density (1.242 g/cm³) are available . This gap may necessitate additional in-house characterization upon receipt.

Chemical purity Quality control Procurement specification

Recommended Application Scenarios for 4-(3-Methoxyphenyl)nicotinic Acid Based on Current Evidence


Positional Isomer Library Assembly for SAR-by-Catalog in COX-2 or nAChR Drug Discovery Programs

Given that no quantitative COX-2 inhibition or nAChR binding data exist for the target compound, its primary procurement rationale lies in its inclusion as part of a systematic methoxy-positional isomer set (2-methoxy, 3-methoxy, 4-methoxy) for structure–activity relationship profiling [1]. Researchers can benchmark all three isomers in parallel under identical assay conditions to empirically determine which substitution pattern yields optimal potency and selectivity for the biological target of interest. This approach is particularly justified by the class-level evidence that the nicotinic acid scaffold is capable of sub-micromolar COX-2 inhibition when appropriately substituted, with IC₅₀ values as low as 0.614 µM reported for optimized derivatives—outperforming the clinical reference celecoxib (0.844 µM) [1].

Physicochemical Comparator for Calibrating Computational Models of Nicotinic Acid Derivative Binding

The target compound's computed tPSA (59.4 Ų), XLogP3-AA (2.0), and hydrogen-bond donor/acceptor profile (1 donor, 4 acceptors) place it in a favorable drug-like physicochemical space for oral bioavailability prediction [2]. When used alongside its 2-methoxy and 4-methoxy isomers—which share identical global 2D descriptors—this isomer set provides a powerful test case for validating 3D-QSAR, pharmacophore, or machine-learning models that aim to distinguish subtle positional effects on target binding [3]. The identical 2D descriptors but distinct 3D electrostatic surfaces across isomers force computational models to move beyond simple descriptor-based predictions and incorporate conformational and electrostatic complementarity.

Synthetic Intermediate for 4-Aryl-Nicotinic Acid Hydrazide Libraries with Antimycobacterial Screening Potential

The carboxylic acid functional group at the pyridine C-3 position makes the target compound a viable precursor for hydrazide formation via standard coupling chemistry . Nicotinic acid benzylidene hydrazide derivatives have demonstrated in vitro antimycobacterial activity, and the presence of electron-donating groups (such as methoxy) on the aryl ring modulates this activity . While no hydrazide of 4-(3-methoxyphenyl)nicotinic acid has been publicly reported, its 2-methoxy analog has been explicitly used as a building block for nicotinic acid hydrazides with in vitro antimycobacterial activity against M. tuberculosis , establishing the feasibility of this synthetic route for the 3-methoxy isomer as well.

Negative Control or Inactive Comparator for Isonicotinic Acid-Based Probe Molecules

Because 3-(3-methoxyphenyl)isonicotinic acid (CAS 100004-80-6) has a significantly different predicted pKa (1.66 ± 0.36) compared to the target nicotinic acid isomer , the two regioisomers may show differential ionization-dependent target engagement. In assay systems where the carboxylic acid pKa governs binding to a positively charged residue in the target pocket, the target compound can serve as a regioisomeric control to confirm that observed biological activity is specific to the nicotinic acid (C-3 COOH) pharmacophore rather than a non-specific effect of the 3-methoxyphenyl-pyridine substructure.

Quote Request

Request a Quote for 4-(3-Methoxyphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.